molecular formula C17H15ClN2O4S B13943806 2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-5-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13943806
M. Wt: 378.8 g/mol
InChI Key: YHPXOLBPHGMHLC-UHFFFAOYSA-N
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Description

2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzene ring, an ethoxybenzoyl group, and a thioxomethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then reacted with 3-ethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-5-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID
  • 2-CHLORO-5-[[[(3-METHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID

Uniqueness

2-CHLORO-5-[[[(3-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxybenzoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-5-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H15ClN2O4S/c1-2-24-12-5-3-4-10(8-12)15(21)20-17(25)19-11-6-7-14(18)13(9-11)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21,25)

InChI Key

YHPXOLBPHGMHLC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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